An In-Depth Technical Guide to Methyl 6-bromo-5-chloronicotinate
An In-Depth Technical Guide to Methyl 6-bromo-5-chloronicotinate
CAS Number: 78686-80-3
This technical guide provides a comprehensive overview of Methyl 6-bromo-5-chloronicotinate, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. While specific literature on this exact isomer is limited, this document synthesizes available data with established principles of organic chemistry and the known reactivity of analogous compounds to offer valuable insights into its properties, synthesis, and potential applications.
Introduction and Strategic Importance
Methyl 6-bromo-5-chloronicotinate belongs to the class of dihalogenated nicotinic acid esters, which are pivotal building blocks in medicinal chemistry and agrochemical research. The strategic placement of two different halogen atoms on the pyridine ring, a bromine at the 6-position and a chlorine at the 5-position, imparts a nuanced reactivity profile. This differential reactivity allows for selective functionalization through various cross-coupling reactions, making it a valuable scaffold for the synthesis of complex molecular architectures.
The pyridine core is a common motif in a vast array of pharmaceuticals, and the introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1][2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 78686-80-3 | BLD Pharm, Sigma-Aldrich |
| Molecular Formula | C₇H₅BrClNO₂ | BLD Pharm, Sigma-Aldrich |
| Molecular Weight | 250.48 g/mol | PubChem |
| Appearance | White to off-white solid (inferred) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge of similar compounds |
Synthesis and Reaction Mechanisms
A specific, peer-reviewed synthesis protocol for Methyl 6-bromo-5-chloronicotinate is not widely published. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related halogenated nicotinic acids and subsequent esterification.
Proposed Synthesis of the Precursor: 6-bromo-5-chloronicotinic acid
The synthesis of the precursor acid is a critical step. A potential route could involve the halogenation of a suitable nicotinic acid derivative. For instance, a method analogous to the synthesis of 5-bromo-6-chloronicotinic acid could be adapted.[3][4] This would likely involve the treatment of a 6-hydroxynicotinic acid derivative with a chlorinating agent, followed by bromination.
Fischer-Speier Esterification: From Acid to Ester
Once the 6-bromo-5-chloronicotinic acid is obtained, the final step is its conversion to the methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation.[5][6]
Experimental Protocol: Fischer-Speier Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 6-bromo-5-chloronicotinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 equivalents), to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 6-bromo-5-chloronicotinate.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of excess methanol drives the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the desired ester.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Neutralization and Extraction: The neutralization step removes the acid catalyst, and the extraction isolates the organic product from the aqueous phase and inorganic salts.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for Methyl 6-bromo-5-chloronicotinate.
Applications in Drug Discovery and Development
While specific examples of drugs synthesized from Methyl 6-bromo-5-chloronicotinate are not prominent in the literature, its structural motifs are highly relevant to medicinal chemistry. Dihalogenated pyridines are key intermediates in the synthesis of a wide range of biologically active molecules.
Role as a Versatile Synthetic Intermediate
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond.[7][8] This allows for selective functionalization at the 6-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, while leaving the 5-position available for subsequent transformations.
Differential Reactivity in Cross-Coupling Reactions
Caption: Selective functionalization via cross-coupling reactions.
Potential Therapeutic Areas
Derivatives of nicotinic acid have been investigated for a range of therapeutic applications, including:
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Cardiovascular Diseases: Nicotinic acid itself is a well-known lipid-lowering agent.[9]
-
Oncology: Pyridine-based compounds are prevalent in kinase inhibitors and other anti-cancer agents.
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Neuroscience: The pyridine scaffold is present in many drugs targeting the central nervous system.
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Anti-inflammatory Agents: Nicotinic acid derivatives have been explored for their anti-inflammatory properties.[10]
Researchers can utilize Methyl 6-bromo-5-chloronicotinate to synthesize novel analogues of known drugs or to create diverse libraries of compounds for screening against various biological targets.
Safety and Handling
As with all halogenated organic compounds, Methyl 6-bromo-5-chloronicotinate should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Hazard Statements (inferred from similar compounds):
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May be harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
In case of accidental exposure, seek immediate medical attention.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 6-bromo-5-chloronicotinate is a valuable, albeit under-documented, building block for chemical synthesis. Its di-halogenated pyridine structure offers a versatile platform for the creation of novel compounds with potential applications in drug discovery and materials science. The differential reactivity of its C-Br and C-Cl bonds in cross-coupling reactions is a particularly advantageous feature for synthetic chemists. While a dedicated body of literature for this specific isomer is yet to be established, the principles outlined in this guide, based on the chemistry of analogous compounds, provide a solid foundation for its effective utilization in research and development.
References
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. Available at: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
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Nicotinic acid: an old drug with a promising future. PMC - NIH. Available at: [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH. Available at: [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
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Esterification Reaction between Alcohol and Carboxylic Acid. YouTube. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
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Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]
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